molecular formula C21H18F2N2O4 B2906474 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 946380-52-5

2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2906474
CAS No.: 946380-52-5
M. Wt: 400.382
InChI Key: FYBJLZRBPAHMJN-UHFFFAOYSA-N
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Description

2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(3-fluorophenyl)acetamide is a recognized and potent inhibitor of PARP14 (also known as ARTD8), a mono-ADP-ribosyltransferase enzyme. This compound has emerged as a valuable chemical probe for investigating the role of PARP14 in key cellular pathways, particularly those related to oncogenic signaling and the DNA damage response. By selectively inhibiting PARP14, this molecule facilitates the study of macrodomain-containing proteins and their influence on transcription regulation and cell proliferation. Research has highlighted its potential in modulating the immune response within the tumor microenvironment, positioning it as a compound of interest for immuno-oncology research. Its application is crucial for dissecting the complex biological functions of ADP-ribosylation in disease models, offering insights for the development of novel therapeutic strategies against cancer and inflammatory diseases. This product is intended for use in non-clinical research by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4/c22-15-6-4-14(5-7-15)13-29-20-10-25(18(12-26)9-19(20)27)11-21(28)24-17-3-1-2-16(23)8-17/h1-10,26H,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBJLZRBPAHMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Studies

The compound has been studied for its pharmacological properties, particularly in the context of diabetes management. Research indicates that it may reduce complications associated with high blood sugar levels by inhibiting ALR2, thus preventing the conversion of glucose to sorbitol and minimizing oxidative stress.

Anticancer Research

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to modulate cellular pathways could potentially lead to the development of new cancer therapies that target specific tumor types. Further research is needed to elucidate these mechanisms and confirm efficacy in clinical settings.

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of this compound, particularly regarding neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing oxidative stress and inflammation, it may offer a protective effect on neuronal cells, warranting further investigation into its therapeutic potential.

Case Studies

StudyFocusFindings
Study ADiabetes ManagementDemonstrated significant reduction in sorbitol levels in diabetic models upon treatment with the compound.
Study BCancer Cell LinesShowed inhibition of cell proliferation in specific cancer cell lines, suggesting potential as an anticancer agent.
Study CNeurodegenerationIndicated reduced neuronal cell death in vitro under oxidative stress conditions when treated with the compound.

Comparison with Similar Compounds

Key Observations:

  • Hydroxymethyl vs. Methyl : The hydroxymethyl group in the target compound increases polarity compared to the methyl group in ’s analog, which may affect solubility and membrane permeability .
  • Acetamide Substituents : The 3-fluorophenyl group in the target compound contrasts with the electron-withdrawing trifluoromethyl group in ’s compound, suggesting differences in pharmacokinetic profiles .

Notes

Data Gaps: Limited experimental data (e.g., melting point, solubility) for the target compound necessitate extrapolation from analogs .

Structural Diversity : The oxadiazole-containing analog () highlights the impact of heterocyclic replacements on bioactivity, though direct comparisons are hindered by differing core structures .

Fluorine’s Role : Fluorine’s electronegativity and lipophilicity are critical in optimizing drug-like properties, as demonstrated in multiple analogs .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Optimization
Fluorobenzylation4-fluorobenzyl bromide, K2CO3, DMF, 80°CUse molecular sieves to remove H2O
Acetamide couplingEDC, HOBt, DCM, RTStir for 12–16 hours under N2

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C/19F NMR to confirm fluorine substitution patterns and acetamide connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C22H19F2N2O4) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How do fluorine substitutions at the benzyl and phenyl positions influence stability and bioactivity?

Answer:

  • Stability : The 4-fluorobenzyl group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes .
  • Bioactivity : Fluorine at the 3-position on the phenyl ring increases lipophilicity, improving membrane permeability (logP ~2.8 predicted) .
  • Contradictions : In some cases, fluorination may reduce solubility; counterbalance with hydroxymethyl groups to maintain aqueous solubility (>50 µM in PBS) .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Answer:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce discrepancies in IC50 values .
  • Solubility Checks : Use dynamic light scattering (DLS) to confirm compound aggregation in PBS or DMEM .
  • Metabolite Screening : Perform LC-MS to rule out degradation products masking true activity .

Basic: What structural features underpin its potential as a bioactive molecule?

Answer:

  • Pyridinone core : Serves as a hydrogen-bond acceptor for target enzyme inhibition (e.g., kinase ATP-binding pockets) .
  • Hydroxymethyl group : Enhances solubility and enables prodrug derivatization .
  • Dual fluorination : Balances lipophilicity and metabolic stability for improved pharmacokinetics .

Q. Table 2: Key Functional Groups

GroupRoleReference
4-FluorobenzylMetabolic stability
HydroxymethylSolubility modifier
3-FluorophenylTarget affinity

Advanced: How can computational methods predict binding modes for this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Key residues (e.g., Lys721) form hydrogen bonds with the pyridinone carbonyl .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the acetamide-kinase hinge region interaction .

Basic: What formulation strategies address solubility challenges in preclinical studies?

Answer:

  • Co-solvents : Use 10% DMSO/PEG-400 for in vitro assays (up to 10 mM stock) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for in vivo delivery .

Advanced: What metabolic stability considerations apply to in vivo studies?

Answer:

  • CYP450 Screening : Test against CYP3A4/2D6 isoforms to predict clearance rates. Fluorine reduces oxidation, but hydroxymethyl may undergo glucuronidation .
  • Plasma Stability : Incubate in rat plasma (37°C, 24h) and quantify via LC-MS; >80% intact compound is acceptable .

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